molecular formula C23H27N3OS B11188126 2-methyl-N-[(2Z)-3-[3-(morpholin-4-yl)propyl]-4-phenyl-1,3-thiazol-2(3H)-ylidene]aniline

2-methyl-N-[(2Z)-3-[3-(morpholin-4-yl)propyl]-4-phenyl-1,3-thiazol-2(3H)-ylidene]aniline

Cat. No.: B11188126
M. Wt: 393.5 g/mol
InChI Key: SUMDDEKXRLABGD-UHFFFAOYSA-N
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Description

2-methyl-N-[(2Z)-3-[3-(morpholin-4-yl)propyl]-4-phenyl-1,3-thiazol-2(3H)-ylidene]aniline is a complex organic compound that features a thiazole ring, a morpholine moiety, and an aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[(2Z)-3-[3-(morpholin-4-yl)propyl]-4-phenyl-1,3-thiazol-2(3H)-ylidene]aniline typically involves multi-step reactions. One common approach is to start with the formation of the thiazole ring, followed by the introduction of the morpholine and aniline groups. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[(2Z)-3-[3-(morpholin-4-yl)propyl]-4-phenyl-1,3-thiazol-2(3H)-ylidene]aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring and the aniline moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or aniline rings.

Scientific Research Applications

2-methyl-N-[(2Z)-3-[3-(morpholin-4-yl)propyl]-4-phenyl-1,3-thiazol-2(3H)-ylidene]aniline has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Material Science: The compound’s properties make it suitable for use in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism by which 2-methyl-N-[(2Z)-3-[3-(morpholin-4-yl)propyl]-4-phenyl-1,3-thiazol-2(3H)-ylidene]aniline exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds with similar thiazole rings, such as thiamine (vitamin B1) and ritonavir, share some structural similarities.

    Morpholine Derivatives: Compounds like morpholine itself and its derivatives are structurally related due to the presence of the morpholine ring.

    Aniline Derivatives: Aniline and its substituted derivatives are similar in terms of the aniline moiety.

Uniqueness

What sets 2-methyl-N-[(2Z)-3-[3-(morpholin-4-yl)propyl]-4-phenyl-1,3-thiazol-2(3H)-ylidene]aniline apart is the combination of these three distinct moieties in a single molecule. This unique structure imparts specific chemical and biological properties that are not observed in simpler compounds.

Properties

Molecular Formula

C23H27N3OS

Molecular Weight

393.5 g/mol

IUPAC Name

N-(2-methylphenyl)-3-(3-morpholin-4-ylpropyl)-4-phenyl-1,3-thiazol-2-imine

InChI

InChI=1S/C23H27N3OS/c1-19-8-5-6-11-21(19)24-23-26(13-7-12-25-14-16-27-17-15-25)22(18-28-23)20-9-3-2-4-10-20/h2-6,8-11,18H,7,12-17H2,1H3

InChI Key

SUMDDEKXRLABGD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=C2N(C(=CS2)C3=CC=CC=C3)CCCN4CCOCC4

Origin of Product

United States

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